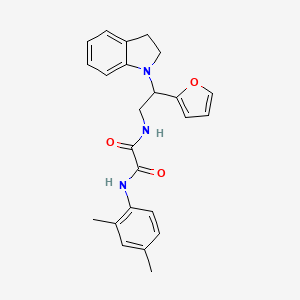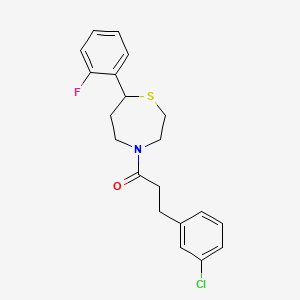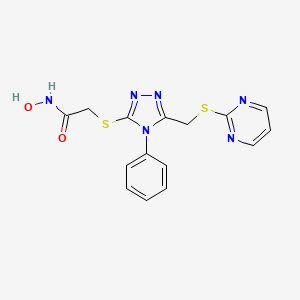
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-ethoxyphenyl) azetidin-2-ones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Another study reported the synthesis of amide-type compounds from 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and substituted aniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the molecular structure of N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide was reported, with a molecular formula of C16H18N2O4S and an average mass of 334.390 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, it was shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the properties of Cyclopropanecarboxamide,N-(4-ethoxyphenyl)- were described, including its physical and chemical properties, uses, security data, NMR spectroscopy, and computational chemical data .Wissenschaftliche Forschungsanwendungen
PET Imaging Agents for Neuropsychiatric Disorders
Compounds structurally related to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide have been investigated for their potential as PET imaging agents, particularly for serotonin 5-HT(1A) receptors, which are crucial in neuropsychiatric disorders. García et al. (2014) synthesized analogs with high brain uptake and stability, offering improved in vivo quantification of 5-HT(1A) receptors (García et al., 2014).
Alzheimer's Disease Imaging
Gao, Wang, and Zheng (2017) developed carbon-11-labeled isonicotinamides as PET agents for imaging GSK-3 enzyme in Alzheimer's disease. Their synthesis approach from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride demonstrates the utility of cyclopropanecarboxamide derivatives in neurodegenerative disease research (Gao, Wang, & Zheng, 2017).
Fluorescent Dyes for Material Science
Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) explored N-ethoxycarbonylpyrene- and perylene thioamides as precursors in synthesizing fluorescent dyes, demonstrating applications in material science for the creation of color-tunable fluorophores. These compounds show potential for various applications, including sensors and bioimaging (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cystic Fibrosis Therapy
Yu et al. (2008) investigated s-cis-locked bithiazole derivatives for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, showcasing the therapeutic potential of these compounds in treating cystic fibrosis (Yu et al., 2008).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented . For instance, the safety data sheet for 4’-Bromoacetanilide, a compound with a similar structure, provides information on its hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-13-8-6-11(7-9-13)14-10(2)21-16(17-14)18-15(19)12-4-5-12/h6-9,12H,3-5H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGZWXXCQPPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)
![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)


![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)

![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)


![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)


